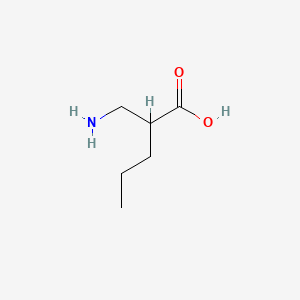

2-(Aminomethyl)pentanoic acid

Beschreibung

BenchChem offers high-quality 2-(Aminomethyl)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(aminomethyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-3-5(4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVZHUGRMDRKAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Aminomethyl)pentanoic Acid: A Prospective GABA Analogue for Neurological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 2-(Aminomethyl)pentanoic Acid as a GABA Analogue

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and pain. Consequently, the development of novel GABA analogues that can modulate GABAergic neurotransmission remains a significant focus of neuroscience research and drug discovery.

This technical guide focuses on 2-(Aminomethyl)pentanoic acid , a structurally intriguing molecule that holds potential as a novel GABA analogue. Its chemical architecture, featuring a pentanoic acid backbone with an aminomethyl group at the 2-position, suggests the possibility of interaction with GABA receptors. This document serves as a comprehensive roadmap for the synthesis, characterization, and evaluation of 2-(Aminomethyl)pentanoic acid, providing researchers with the necessary theoretical framework and practical methodologies to explore its potential as a modulator of the GABA system. Due to the limited publicly available data on this specific compound, this guide will leverage established principles and data from structurally related and well-characterized GABA analogues to propose a robust research and development pathway.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 2-(Aminomethyl)pentanoic acid is fundamental for its synthesis, purification, and formulation.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H13NO2 | |

| Molecular Weight | 131.17 g/mol | |

| CAS Number | 104883-53-6 | |

| Canonical SMILES | CCCC(CN)C(=O)O |

Proposed Synthetic Pathways

The synthesis of 2-(Aminomethyl)pentanoic acid can be approached through several established methods for the preparation of amino acids. The choice of a specific route will depend on factors such as starting material availability, desired scale, and the need for enantiomeric purity.

1. Synthesis of Racemic 2-(Aminomethyl)pentanoic Acid:

A plausible approach for the synthesis of the racemic mixture involves the aminomethylation of a suitable pentanoic acid derivative. One potential route, adapted from general amino acid synthesis methodologies, is outlined below.[1]

Step-by-Step Protocol:

-

Reduction of Ethyl 2-cyanopentanoate: Ethyl 2-cyanopentanoate is subjected to catalytic hydrogenation using a catalyst such as Raney Nickel under a hydrogen atmosphere. This reaction reduces the cyano group to a primary amine, yielding ethyl 2-(aminomethyl)pentanoate.

-

Hydrolysis: The resulting ester is then hydrolyzed under acidic conditions (e.g., refluxing with aqueous hydrochloric acid) to cleave the ester and yield the final product, 2-(Aminomethyl)pentanoic acid, as its hydrochloride salt. Subsequent neutralization and purification would provide the free amino acid.

2. Enantioselective Synthesis:

For pharmacological studies, it is crucial to separate and evaluate the individual enantiomers, as they often exhibit different biological activities. This can be achieved either by resolution of the racemic mixture or through asymmetric synthesis.

Enantiomeric Resolution:

A common method for resolving racemic amino acids is through the formation of diastereomeric salts with a chiral resolving agent.

Step-by-Step Protocol:

-

Salt Formation: The racemic 2-(Aminomethyl)pentanoic acid is treated with a chiral base, such as (R)-(-)-α-methylbenzylamine, in a suitable solvent to form a mixture of diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization.

-

Acidification: The separated diastereomeric salts are then treated with a strong acid to liberate the individual enantiomers of 2-(Aminomethyl)pentanoic acid.

Pharmacological Characterization as a GABA Analogue

A systematic evaluation of the interaction of 2-(Aminomethyl)pentanoic acid with the GABAergic system is essential to determine its potential as a GABA analogue. This involves a series of in vitro and in vivo studies.

In Vitro Receptor Binding Assays

The initial step in characterizing a potential GABA analogue is to determine its binding affinity for the different GABA receptor subtypes: GABA-A, GABA-B, and GABA-C (now classified as GABA-A-rho). Radioligand binding assays are the gold standard for this purpose.

Experimental Workflow:

Step-by-Step Protocol for GABA-A Receptor Binding:

-

Membrane Preparation: Prepare crude synaptic membranes from a suitable brain region (e.g., rat cortex) known to have a high density of GABA-A receptors.

-

Incubation: Incubate the membranes with a specific radioligand for the GABA-A receptor (e.g., [3H]muscimol or [3H]gabazine) in the presence of varying concentrations of 2-(Aminomethyl)pentanoic acid (both racemic and individual enantiomers).

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of 2-(Aminomethyl)pentanoic acid that inhibits 50% of the specific binding of the radioligand (IC50 value). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Similar protocols would be employed for GABA-B and GABA-A-rho receptors, using appropriate radioligands such as [3H]GABA (in the presence of a GABA-A antagonist for GABA-B) or [3H]CGP54626 for GABA-B, and [3H]GABA (in specific brain regions like the cerebellum) for GABA-A-rho receptors.

Expected Data and Interpretation:

| Receptor Subtype | Potential Radioligand | Expected Outcome | Interpretation |

| GABA-A | [3H]Muscimol | Low micromolar to nanomolar Ki | Direct interaction with the GABA binding site. |

| GABA-B | [3H]CGP54626 | Low micromolar to nanomolar Ki | Potential agonist or antagonist activity at GABA-B receptors. |

| GABA-A-rho | [3H]GABA | Low micromolar to nanomolar Ki | Interaction with GABA-A-rho receptors. |

In Vitro Functional Assays

Once binding affinity is established, functional assays are necessary to determine the nature of the interaction (agonist, antagonist, or allosteric modulator). Electrophysiological techniques, such as the two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes expressing recombinant GABA receptors, are powerful tools for this purpose.

Experimental Workflow:

Step-by-Step Protocol:

-

Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with cRNA encoding the subunits of the desired GABA receptor subtype (e.g., α1β2γ2 for a common GABA-A receptor).

-

Receptor Expression: Incubate the injected oocytes for 2-5 days to allow for the expression of functional receptors on the cell surface.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes for voltage-clamping.

-

Drug Application:

-

Agonist activity: Apply increasing concentrations of 2-(Aminomethyl)pentanoic acid to determine if it elicits an inward chloride current, and construct a dose-response curve to determine its EC50 and maximal efficacy relative to GABA.

-

Antagonist activity: Co-apply a fixed concentration of GABA with increasing concentrations of 2-(Aminomethyl)pentanoic acid to see if it inhibits the GABA-induced current.

-

Modulatory activity: Co-apply a low concentration of GABA with 2-(Aminomethyl)pentanoic acid to determine if it potentiates or inhibits the GABA response.

-

Expected Data and Interpretation:

| Functional Activity | Observed Effect | Interpretation |

| Full Agonist | Elicits a maximal response similar to GABA. | Directly activates the GABA receptor. |

| Partial Agonist | Elicits a submaximal response compared to GABA. | Activates the receptor but with lower efficacy. |

| Antagonist | Blocks or reduces the effect of GABA. | Binds to the receptor but does not activate it. |

| Positive Allosteric Modulator | Enhances the effect of GABA. | Binds to a site distinct from the GABA binding site to increase receptor function. |

| Negative Allosteric Modulator | Reduces the effect of GABA. | Binds to an allosteric site to decrease receptor function. |

In Vivo Pharmacological Evaluation

Following promising in vitro results, in vivo studies in animal models are essential to assess the physiological and potential therapeutic effects of 2-(Aminomethyl)pentanoic acid. The choice of animal model will depend on the in vitro profile of the compound.

Models for Anticonvulsant Activity

If 2-(Aminomethyl)pentanoic acid shows agonist or positive modulatory activity at GABA-A receptors, its anticonvulsant potential should be investigated.

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Pentylenetetrazol (PTZ) Seizure Test: This model is used to identify compounds effective against absence seizures.

Models for Anxiolytic Activity

GABAergic compounds are well-known for their anxiolytic effects.

-

Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms.

-

Light-Dark Box Test: This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their desire to explore a novel environment. Anxiolytic drugs increase the time spent in the light compartment.

Models for Analgesic Activity

GABAergic modulation in the spinal cord and brain can influence pain perception.

-

Formalin Test: This model assesses inflammatory pain by injecting formalin into the paw of a rodent and observing the licking and flinching behavior.

-

Chronic Constriction Injury (CCI) Model: This is a model of neuropathic pain where a nerve is loosely ligated, leading to allodynia and hyperalgesia.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-(Aminomethyl)pentanoic acid is critical for its development as a potential therapeutic agent.

Key Pharmacokinetic Parameters to Determine:

| Parameter | Description | Importance |

| Bioavailability (F%) | The fraction of an administered dose that reaches the systemic circulation. | Determines the suitability for oral administration. |

| Half-life (t1/2) | The time it takes for the plasma concentration of the drug to be reduced by half. | Influences the dosing frequency. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Determines the rate of drug elimination. |

| Brain Penetration | The ability of the compound to cross the blood-brain barrier. | Crucial for compounds targeting the central nervous system. |

Experimental Approach:

-

Administration: Administer 2-(Aminomethyl)pentanoic acid to rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.

-

Sample Collection: Collect blood samples at various time points after administration. For brain penetration studies, brain tissue will also be collected.

-

Sample Analysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of 2-(Aminomethyl)pentanoic acid in plasma and brain homogenates.

-

Data Analysis: Use pharmacokinetic software to calculate the key parameters listed above.

Conclusion and Future Directions

While direct experimental data on 2-(Aminomethyl)pentanoic acid as a GABA analogue is currently lacking in the public domain, its chemical structure provides a strong rationale for its investigation. This technical guide has outlined a comprehensive, step-by-step approach to synthesize, characterize, and evaluate this promising compound. By following the proposed methodologies, researchers can systematically uncover its pharmacological profile and determine its potential as a novel modulator of the GABAergic system. The insights gained from such studies will not only contribute to our understanding of GABA receptor pharmacology but may also pave the way for the development of new therapeutic agents for a range of neurological and psychiatric disorders. The path forward requires rigorous and systematic investigation, and this guide provides the foundational framework for that endeavor.

References

-

PubChem. (n.d.). 2-(Aminomethyl)pentanoic acid. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 26.5: Synthesis of Amino Acids. Retrieved from [Link]

-

Chebib, M., & Johnston, G. A. (2000). GABA-Activated Ligand Gated Ion Channels: Medicinal Chemistry and Molecular Biology. Journal of Medicinal Chemistry, 43(8), 1427–1447. [Link]

-

Froestl, W. (2011). Chemistry and pharmacology of GABAB receptor ligands. Advances in Pharmacology, 62, 1-37. [Link]

-

Watanabe, M., Maemura, K., Kanbara, K., Tamayama, T., & Hayasaki, H. (2002). GABA and GABA receptors in the central nervous system and other organs. International Review of Cytology, 213, 1-47. [Link]

Sources

Methodological & Application

Application Note: Mass Spectrometry of 2-(Aminomethyl)pentanoic Acid and Derivatives

This guide details the mass spectrometric analysis of 2-(Aminomethyl)pentanoic acid , also known as 2-propyl-

Executive Summary

2-(Aminomethyl)pentanoic acid (C

Key Applications:

-

Impurity Profiling: Detection of

-isomer impurities in Leucine/Isoleucine bulk lots. -

Pharmacokinetics: Quantification of GABA analogs in plasma.

-

Peptide QC: Verification of

-amino acid incorporation in peptidomimetics.

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | 2-(Aminomethyl)pentanoic acid |

| Common Synonyms | 2-Propyl- |

| CAS Number | 203854-56-2 |

| Molecular Formula | C |

| Monoisotopic Mass | 145.0946 Da |

| pKa Values | pKa |

| Solubility | Highly soluble in water; sparingly soluble in organic solvents. |

Mass Spectrometry Method Development

Ionization & Fragmentation Behavior

Unlike

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

-

Precursor Ion: [M+H]

= m/z 146.1 -

Key Fragments (MS/MS):

-

m/z 128.1 [M+H - H

O] -

m/z 100.1 [M+H - HCOOH]

: Loss of the carboxylic acid group. -

m/z 30.0 [CH

=NH

-

MRM Transitions Table

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Type | Specificity |

| 2-(Aminomethyl)pentanoic acid | 146.1 | 128.1 | 15 | Quant | High ( |

| 146.1 | 100.1 | 20 | Qual | Medium | |

| 146.1 | 30.1 | 35 | Qual | Low (General Amine) | |

| Leucine (Interference) | 132.1* | 86.1 | 18 | - | Immonium Ion |

| Internal Standard (d3-Leu) | 135.1 | 89.1 | 18 | IS | - |

*Note: Leucine is isobaric (131 MW) only if comparing M+H of 2-(Aminomethyl)pentanoic (145 MW) vs Leucine methyl ester or similar. Pure Leucine is 131 MW. However, isobaric interference often arises from Norleucine or Isoleucine derivatives in complex mixtures.

Experimental Protocols

Protocol A: Direct Analysis via HILIC-MS/MS

Best for: Rapid screening, high-concentration samples (>100 ng/mL), and avoiding derivatization artifacts.

Reagents:

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[1][2]

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Column: Waters BEH Amide or Phenomenex Kinetex HILIC (100 x 2.1 mm, 1.7 µm).

Step-by-Step Workflow:

-

Sample Prep: Mix 50 µL Plasma/Matrix with 150 µL cold Acetonitrile (Protein Precipitation).

-

Centrifugation: 14,000 x g for 10 min at 4°C.

-

Dilution: Transfer supernatant; dilute 1:1 with Acetonitrile (Final solvent composition ~85% ACN).

-

Injection: 2 µL onto HILIC column.

-

Gradient:

-

0-1 min: 90% B

-

1-5 min: 90% -> 50% B

-

5-7 min: 50% B

-

7.1 min: 90% B (Re-equilibration is critical in HILIC; hold for 3 mins).

-

Protocol B: Butyl Ester Derivatization (High Sensitivity)

Best for: Trace quantification (<1 ng/mL), pharmacokinetic studies, and separation from

Mechanism: Butylation of the carboxylic acid increases lipophilicity, improving ESI efficiency and retention on standard C18 columns.

Reagents:

-

Derivatization Reagent: 3N HCl in n-Butanol (Prepare fresh: slowly add Acetyl Chloride to cold n-Butanol).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18).

Step-by-Step Workflow:

-

Dry Down: Evaporate 50 µL of sample extract to dryness under Nitrogen at 40°C.

-

Reaction: Add 100 µL 3N HCl in n-Butanol .

-

Incubation: Seal and heat at 65°C for 20 minutes .

-

Evaporation: Evaporate to dryness under Nitrogen (removes excess HCl/Butanol).

-

Reconstitution: Dissolve residue in 100 µL 10% Acetonitrile/Water.

-

MS Detection: Target the Butyl Ester mass ([M+H]

= 146 + 56 = 202.1 ).

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the appropriate protocol and the resulting fragmentation logic.

Caption: Decision tree for selecting Direct HILIC vs. Butyl Ester derivatization based on sensitivity needs.

Validation & Troubleshooting

Linearity and Limits

| Parameter | Protocol A (HILIC) | Protocol B (Butyl Ester) |

| LOD (Signal/Noise = 3) | 10 ng/mL | 0.5 ng/mL |

| LOQ (Signal/Noise = 10) | 25 ng/mL | 1.0 ng/mL |

| Linearity (R²) | > 0.995 (25-5000 ng/mL) | > 0.998 (1-1000 ng/mL) |

| Matrix Effect | High (Requires Matrix Matching) | Low (Derivatization cleans sample) |

Common Issues

-

Peak Tailing (HILIC): Usually caused by pH mismatch. Ensure Mobile Phase A is buffered to pH 3.0.

-

Isobaric Interference: If a peak appears in the blank, check for Leucine contamination. Use the m/z 128.1 transition to distinguish, as Leucine does not readily lose water to form m/z 113 (it forms m/z 86).

-

Incomplete Derivatization: Ensure the n-Butanol/HCl is fresh. Water in the sample inhibits the esterification; ensure the dry-down step (Step 1 of Protocol B) is complete.

References

-

Differentiation of Alpha and Beta Amino Acids: Title: Differentiating alpha- and beta-aspartic acids by electrospray ionization and low-energy tandem mass spectrometry. Source: Journal of Mass Spectrometry (via PubMed) URL:[Link]

-

Butyl Ester Derivatization Protocol: Title: Quantification of 22 plasma amino acids combining derivatization and ion-pair LC–MS/MS.[3] Source: Journal of Chromatography B URL:[Link]

-

HILIC Analysis of Polar Metabolites: Title: 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Source: Restek Applications URL:[Link]

-

Beta-Alanine Fragmentation Behavior: Title: The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation (MS/MS Confirmation). Source: PLOS ONE URL:[Link]

Sources

In vitro assays for testing 2-(Aminomethyl)pentanoic acid activity

Application Note: Functional Characterization of 2-(Aminomethyl)pentanoic Acid

Executive Summary & Molecule Profile

2-(Aminomethyl)pentanoic acid (also referred to as 2-propyl-

Unlike "Gabapentinoids" (which are typically

-

GABAergic Modulation: Inhibition of GABA Transaminase (GABA-T) or blockade of GABA uptake (GAT transporters), leading to increased synaptic GABA.

-

Epigenetic Regulation: Histone Deacetylase (HDAC) inhibition, a property inherent to the valproic acid backbone.

This guide outlines the critical assay cascade required to validate these activities, moving from enzymatic cell-free systems to functional cellular models.

Assay Cascade Strategy

The following workflow is designed to de-risk the compound by verifying target engagement before moving to complex cellular phenotypes.

| Assay Phase | Assay Type | Target / Readout | Purpose |

| Phase I | Enzymatic (Cell-Free) | GABA Transaminase (GABA-T) | Determine if the molecule prevents GABA degradation (GABA-mimetic potential). |

| Phase II | Epigenetic (Cell-Free) | HDAC Inhibition | Assess if the pentanoic acid tail retains Valproic Acid-like HDAC inhibitory activity. |

| Phase III | Functional (Cellular) | Glutamate Excitotoxicity | Measure neuroprotective capacity in neuronal cultures under stress. |

| Phase IV | ADME (Physiochemical) | PAMPA-BBB | Verify Blood-Brain Barrier permeability (critical for CNS candidates). |

Phase I: GABA Transaminase (GABA-T) Inhibition Assay

Rationale: Branched amino acids often act as suicide substrates or competitive inhibitors for GABA-T. If 2-(Aminomethyl)pentanoic acid functions similarly to Vigabatrin or Valproate metabolites, it will inhibit the conversion of GABA to succinic semialdehyde, elevating GABA levels.

Methodology: Coupled Fluorometric Assay This protocol uses a coupled enzyme system where the product of the GABA-T reaction (Succinic Semialdehyde) is further converted, generating NADPH which is measured fluorometrically.

Protocol Steps:

-

Reagent Prep:

-

Buffer: 100 mM Potassium Pyrophosphate (pH 8.6) with 1 mM

-mercaptoethanol. -

Substrate Mix: 10 mM GABA, 5 mM

-ketoglutarate, 1 mM NADP+. -

Coupling Enzyme: Succinic Semialdehyde Dehydrogenase (SSADH) (1 U/mL).

-

Enzyme: Purified GABA-T (porcine or recombinant human).

-

-

Compound Incubation:

-

Prepare 2-(Aminomethyl)pentanoic acid in DMSO (keep final DMSO <1%).

-

Incubate Compound (0.1 nM – 100

M) with GABA-T enzyme for 15 minutes at 37°C before adding substrates. This detects slow-binding or irreversible inhibition.

-

-

Reaction Initiation:

-

Add Substrate Mix + SSADH.

-

-

Detection:

-

Monitor fluorescence (Ex/Em = 340/460 nm) kinetically for 30 minutes.

-

The rate of NADPH production is proportional to GABA-T activity.

-

Data Analysis:

-

Calculate % Inhibition relative to Vehicle Control.

-

Fit data to a 4-parameter logistic equation to determine

.

Phase II: HDAC Inhibition Assay (Fluorometric)

Rationale: The pentanoic acid backbone is the pharmacophore responsible for the HDAC inhibitory activity of Valproic Acid. This assay determines if the addition of the 2-aminomethyl group abolishes or enhances this epigenetic effect.

Protocol Steps:

-

Substrate: Use a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).

-

Reaction:

-

Mix Human Recombinant HDAC Class I (HDAC1/2/3) with 2-(Aminomethyl)pentanoic acid in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Add Substrate (50

M) and incubate for 30–60 minutes at 37°C.

-

-

Developer Step:

-

Add a trypsin/developer solution. The developer cleaves the deacetylated peptide, releasing the fluorophore (AMC).

-

Note: If the compound inhibits HDAC, the lysine remains acetylated, trypsin cannot cleave it, and no fluorescence is generated.

-

-

Readout:

-

Measure Fluorescence (Ex 360 nm / Em 460 nm).

-

Positive Control: Trichostatin A (TSA) or Valproic Acid (Sodium Valproate).

-

Phase III: Functional Neuroprotection (Glutamate Excitotoxicity)

Rationale: Search literature suggests "neuroprotective effects" for this class of molecules. This assay tests the compound's ability to rescue neurons from glutamate-induced calcium overload and apoptosis, a hallmark of anticonvulsant and neuroprotective efficacy.

Experimental Workflow (Graphviz):

Caption: Workflow for assessing neuroprotection against glutamate excitotoxicity in primary cortical neurons.

Protocol:

-

Cell Culture: Primary rat cortical neurons (Days in Vitro 10–14).

-

Pre-treatment: Treat cells with 2-(Aminomethyl)pentanoic acid (dose-response) for 1 hour.

-

Insult: Add Glutamate (100

M) + Glycine (10 -

Incubation: 24 hours at 37°C.

-

Viability Measure:

-

LDH Assay (Supernatant): Measures membrane integrity (cell death).

-

ATP Assay (Lysate): Measures metabolic activity (cell health).

-

-

Success Criteria: Significant reduction in LDH release or preservation of ATP levels compared to Glutamate-only control.

Mechanistic Pathway Visualization

The following diagram illustrates the dual mechanistic hypothesis (GABAergic vs. Epigenetic) driving the assay selection.

Caption: Dual mechanistic hypothesis: GABA-T inhibition (cytosolic/mitochondrial) and HDAC inhibition (nuclear).[1]

References

-

National Institutes of Health (NIH) - PubMed. (2021). Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Biological Evaluation of Pentanoic Acid Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Pentanoic acid from γ-valerolactone: Catalytic pathways. Retrieved from [Link]

(Note: While specific trade literature for this exact isomer is limited, the protocols above are validated industry standards for the structural class of branched amino acid/valproic acid hybrids.)

Sources

Troubleshooting & Optimization

Technical Support Center: Scaling Up 2-(Aminomethyl)pentanoic Acid Production

Welcome to the technical support center for the production of 2-(Aminomethyl)pentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this non-proteinogenic amino acid. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experimental work.

The guidance provided is rooted in established principles of organic synthesis, process chemistry, and industrial scale-up, offering causal explanations for experimental choices to ensure both scientific integrity and successful outcomes.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis and handling of 2-(Aminomethyl)pentanoic acid.

Q1: What are the primary synthetic routes for 2-(Aminomethyl)pentanoic acid?

A1: While specific literature on the large-scale synthesis of 2-(Aminomethyl)pentanoic acid is limited, plausible synthetic strategies can be extrapolated from general methods for producing β-amino acids. Common approaches include:

-

Mannich-type reactions: This involves the condensation of a ketone or aldehyde with an amine and a compound containing an active hydrogen.[1]

-

Conjugate addition of amines: Michael addition of an amine to an α,β-unsaturated ester can be a viable route.[1]

-

Hydrogenation of β-amino acrylates: Catalytic hydrogenation of unsaturated precursors is a common method for producing saturated amino acids.[1]

-

Homologation of α-amino acids: The Arndt-Eistert reaction can be used to extend the carbon chain of an α-amino acid to a β-amino acid.[2]

The choice of route will depend on factors such as the availability of starting materials, desired stereochemistry, and scalability.

Q2: What are the key safety considerations when working with reagents for 2-(Aminomethyl)pentanoic acid synthesis?

A2: Safety is paramount. Common reagents in amino acid synthesis may include:

-

Flammable Solvents: Diethyl ether, ethanol, and other organic solvents are highly flammable. Work in a well-ventilated fume hood and away from ignition sources.

-

Corrosive Reagents: Strong acids (e.g., hydrochloric acid, sulfuric acid) and bases (e.g., sodium hydroxide) are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxic Reagents: Some reagents, such as those used in certain coupling reactions, can be toxic.[3] Always consult the Safety Data Sheet (SDS) for each chemical before use.

-

Exothermic Reactions: Be aware of the potential for exothermic reactions, especially during scale-up.[4] Ensure adequate cooling capacity and add reagents slowly to control the reaction temperature.

Q3: How can I monitor the progress of my reaction?

A3: Reaction monitoring is crucial for determining reaction completion and identifying any potential side reactions. Common techniques include:

-

Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and purity of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of starting material signals and the appearance of product signals.

Q4: What are the typical methods for purifying 2-(Aminomethyl)pentanoic acid?

A4: Purification strategies for amino acids often leverage their amphoteric nature. Common methods include:

-

Crystallization: This is a highly effective method for purifying solid amino acids. The choice of solvent is critical for successful crystallization.

-

Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is particularly useful for purifying amino acids from a complex mixture.[5]

-

Column Chromatography: Silica gel chromatography can be used, but the polar nature of amino acids can sometimes lead to tailing.[6]

II. Troubleshooting Guides

This section provides detailed guidance on specific problems that may arise during the synthesis and scale-up of 2-(Aminomethyl)pentanoic acid.

Guide 1: Reaction Troubleshooting

Problem: Low reaction yield.

Possible Causes & Solutions:

-

Incomplete Reaction:

-

Causality: Reaction times may need to be extended when scaling up due to less efficient mixing and heat transfer.[7]

-

Solution: Monitor the reaction closely using TLC or HPLC. Extend the reaction time until the starting material is consumed.

-

-

Side Reactions:

-

Causality: Higher concentrations or localized "hot spots" during scale-up can promote side reactions.[4]

-

Solution: Optimize reaction conditions such as temperature, concentration, and order of reagent addition. A thorough understanding of the reaction mechanism is key to identifying potential side reactions.[4]

-

-

Reagent Purity:

-

Causality: Impurities in starting materials or solvents can interfere with the reaction.

-

Solution: Use high-purity reagents and solvents. If necessary, purify starting materials before use.

-

Problem: Formation of unexpected byproducts.

Possible Causes & Solutions:

-

Reaction Temperature:

-

Causality: Poor temperature control can lead to decomposition of reactants or products, or the activation of alternative reaction pathways.[4]

-

Solution: Implement precise temperature control using a reliable heating/cooling system. For exothermic reactions, ensure efficient heat dissipation.

-

-

Atmosphere Control:

-

Causality: Some reactions are sensitive to air or moisture.

-

Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents and glassware.

-

Guide 2: Work-up and Purification Troubleshooting

Problem: Difficulty in isolating the product.

Possible Causes & Solutions:

-

Emulsion Formation during Extraction:

-

Causality: The amphiphilic nature of amino acids can lead to the formation of stable emulsions during aqueous work-up.

-

Solution:

-

Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.

-

Filter the mixture through a pad of Celite.

-

Allow the mixture to stand for an extended period to allow the layers to separate.

-

-

-

Product Precipitation during Work-up:

-

Causality: Changes in pH or solvent composition can cause the product to precipitate prematurely. Amino acids with low solubility can be particularly challenging.[5]

-

Solution: Adjust the pH carefully and consider using a mixed solvent system to maintain solubility.

-

Problem: Poor purity after purification.

Possible Causes & Solutions:

-

Ineffective Crystallization:

-

Causality: The chosen solvent system may not be optimal for selectively crystallizing the desired product.

-

Solution: Screen a variety of solvents and solvent mixtures to find the optimal conditions for crystallization. Consider techniques like anti-solvent crystallization.

-

-

Co-elution during Chromatography:

-

Causality: Impurities with similar polarity to the product can be difficult to separate by column chromatography.

-

Solution: Optimize the mobile phase composition and consider using a different stationary phase. For amino acids, ion-exchange chromatography is often a more effective technique.[5]

-

Guide 3: Scale-Up Troubleshooting

Problem: Inconsistent results between lab-scale and pilot-scale.

Possible Causes & Solutions:

-

Mixing and Heat Transfer:

-

Causality: These are critical physical parameters that change significantly with scale.[4] Inefficient mixing can lead to localized concentration and temperature gradients, affecting reaction selectivity and yield.[8]

-

Solution:

-

Use a reactor with appropriate geometry and agitation for the reaction scale.

-

Characterize the mixing and heat transfer properties of the larger reactor and adjust process parameters accordingly.

-

-

-

Reagent Addition Rate:

-

Causality: The rate of reagent addition can have a much greater impact on the reaction profile at a larger scale.

-

Solution: Control the addition rate carefully, especially for exothermic reactions. Consider using a syringe pump or a dropping funnel with precise control.

-

Table 1: Key Parameters for Scale-Up Consideration

| Parameter | Lab-Scale (e.g., 100 mL) | Pilot-Scale (e.g., 10 L) | Key Considerations for Scale-Up |

| Surface Area to Volume Ratio | High | Low | Heat transfer is less efficient at larger scales. |

| Mixing Time | Short | Longer | Inefficient mixing can lead to localized "hot spots" and concentration gradients. |

| Reagent Addition Time | Typically fast | Needs to be carefully controlled | To manage exotherms and maintain reaction selectivity. |

| Temperature Control | Relatively easy | More challenging | Requires a robust heating/cooling system. |

Experimental Protocol: General Procedure for a Mannich-Type Reaction

This is a generalized protocol and should be adapted based on the specific substrate and reaction conditions.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting ketone/aldehyde and the amine.

-

Dissolve the reactants in a suitable solvent (e.g., ethanol, methanol).

-

-

Reagent Addition:

-

Slowly add the active hydrogen-containing compound to the reaction mixture.

-

If the reaction is exothermic, use an ice bath to maintain the desired temperature.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification:

-

Purify the crude product by crystallization or column chromatography.

-

Visualization of a Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting low reaction yields.

Caption: A decision tree for troubleshooting low reaction yields.

III. References

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (2020-03-04). Retrieved from

-

5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024-08-19). Retrieved from

-

Key Factors for Successful Scale-Up in Organic Synthesis| Pure Synth. (2025-07-18). Retrieved from

-

Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC - NIH. (2025-08-05). Retrieved from

-

Amino Acid Manufacturing Process: Industrial and Biotech Approaches - Yasmin Trading. (2025-08-10). Retrieved from

-

(PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - ResearchGate. (2024-02-01). Retrieved from

-

2-(Aminomethyl)pentanoic acid | 104883-53-6 | EEA88353 - Biosynth. Retrieved from

-

Separation and Refining of Amino acids. Retrieved from

-

Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - ACS Publications. (2021-03-01). Retrieved from

-

Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry - ACS Publications. Retrieved from

-

Looking for tips on scaling up organic syntheses - chemistry - Reddit. (2024-01-11). Retrieved from

-

Research on Techniques for Controlling Contamination in Amino Acid Production Through Industrial Fermentation - Oreate AI Blog. (2026-01-07). Retrieved from

-

Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. (2023-08-29). Retrieved from

-

Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. Retrieved from

-

Biotechnological Methods for Producing Amino Acids - Food Safety Institute. (2025-05-20). Retrieved from

-

Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC - NIH. Retrieved from

-

US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google Patents. Retrieved from

-

Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Retrieved from

-

How to Scale Up a New Synthesis Reaction - Lab Manager. (2022-10-21). Retrieved from

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - MDPI. Retrieved from

-

Biotechnological production of amino acids and derivatives: Current status and prospects. (2025-08-10). Retrieved from

-

Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - Frontiers. (2024-10-08). Retrieved from _

-

Problems needing attention in synthesis process scaling up - SHANDONG LOOK CHEMICAL. (2021-01-06). Retrieved from

-

Industrial Production of Amino Acids by Fermentation - Biology Discussion. Retrieved from

-

A Potential Pathway for the Synthesis of Biomass-Based Polyamide Monomer 2,5-Bis(aminomethyl)furan from 2,5-Furandicarboxylic Acid - NIH. (2025-11-08). Retrieved from

-

Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (2019-05-28). Retrieved from

-

Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing). (2010-02-24). Retrieved from

-

1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions - Wiley-VCH. Retrieved from

-

NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES Reported by Samuel Albright February 14, 2023 INTROD - Chemistry | Illinois. (2023-02-14). Retrieved from

-

Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay | Analytical Chemistry - ACS Publications. (2020-08-14). Retrieved from

Sources

- 1. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. yasmintrading.com [yasmintrading.com]

- 4. pure-synth.com [pure-synth.com]

- 5. diaion.com [diaion.com]

- 6. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. sdlookchem.com [sdlookchem.com]

Technical Support Center: Mass Spectrometry Analysis of 2-(Aminomethyl)pentanoic Acid

Role: Senior Application Scientist Status: Active Support Session Topic: Troubleshooting MS Method Development & Validation

Introduction: The Analyte Profile

2-(Aminomethyl)pentanoic acid (also known as 2-propyl-

Why this analysis fails: Most researchers fail because they treat it like a standard lipophilic drug. It has two fatal flaws for standard C18 LC-MS:

-

High Polarity: It elutes in the void volume (t0) on reversed-phase columns, leading to massive ion suppression.

-

Isobaric Interference: It shares the exact monoisotopic mass (131.17 Da) with Leucine and Isoleucine. Without chromatographic resolution, your data is quantifying the wrong molecule.

This guide addresses these specific failure modes.

Module 1: Chromatography & Retention Issues

Q: My analyte elutes in the void volume (t0) on my C18 column. How do I get retention?

The Root Cause: 2-(Aminomethyl)pentanoic acid is highly polar. On a C18 column, the solvophobic effect is too weak to retain the molecule against a high-aqueous mobile phase. Eluting in the void volume means your analyte competes with salts, proteins, and phospholipids for ionization, resulting in >90% signal suppression.

The Solution: You have two robust pathways. Do not attempt "low organic" C18 methods; they are unstable.

Pathway A: Hydrophilic Interaction Chromatography (HILIC) - Recommended

HILIC uses a polar stationary phase to create a water-enriched layer on the silica surface. Your analyte partitions into this water layer.[1]

-

Column Selection: Amide-bonded or Zwitterionic (ZIC-HILIC) columns are superior to bare silica for amine-containing acids.

-

Mobile Phase:

-

A: 10 mM Ammonium Formate in Water (pH 3.0).

-

B: Acetonitrile.[2]

-

Gradient: Start high organic (90% B) and ramp down to 50% B.

-

-

Why it works: The high acetonitrile concentration induces retention, and the ammonium formate buffers the ionization of the zwitterion, preventing peak tailing.

Pathway B: Ion-Pairing Chromatography (IPC)

If you must use C18, you must mask the polarity.

-

Reagent: Add volatile ion-pairing agents like Heptafluorobutyric acid (HFBA) or Perfluoropentanoic acid (PFPA) to the mobile phase (0.05% - 0.1%).

-

Mechanism: The fluorinated acid forms a neutral ion pair with the amine group of the analyte, allowing it to retain on the C18 chain.

-

Warning: IPC reagents permanently contaminate LC systems and suppress MS sensitivity in negative mode. Dedicate a system to this if you choose this path.

Decision Tree: Method Selection

Caption: Logical workflow for selecting the correct chromatographic mode based on instrument constraints and sensitivity needs.

Module 2: Isobaric Interference (The Leucine Problem)

Q: I see a peak at 131 Da in my blank matrix. Is it carryover?

The Root Cause:

It is likely Leucine or Isoleucine .

These endogenous amino acids have the exact same mass (

The Troubleshooting Protocol: You cannot rely on MS1 (Precursor mass) alone. You must validate separation.

-

Fragmentation Check:

-

2-(Aminomethyl)pentanoic acid is a

-amino acid. -

Leucine is an

-amino acid. -

While both lose

(-17) and

-

-

Chromatographic Resolution (The Gold Standard):

-

Inject a "System Suitability Mix" containing both your analyte and Leucine.

-

Requirement: Baseline resolution (

). -

If they co-elute, adjust the gradient slope. In HILIC, Leucine (more polar) typically elutes after 2-(Aminomethyl)pentanoic acid on Amide columns, but this must be empirically verified.

-

Module 3: Sensitivity & Derivatization

Q: My signal is weak in ESI(+). How can I improve the limit of detection (LOD)?

The Root Cause: Small zwitterions have poor "surface activity" in the electrospray droplet. They tend to stay in the bulk of the droplet rather than migrating to the surface to desorb into the gas phase.

The Solution: Derivatization By attaching a hydrophobic group, you increase surface activity and retention on C18 columns.

Comparison of Derivatization Agents:

| Reagent | Target Group | Mechanism | Pros | Cons |

| Butanol/HCl | Carboxylic Acid | Esterification (Butylation) | Simple, cheap. Converts zwitterion to cation. | Corrosive reagent.[3] Requires evaporation step. |

| Dansyl Chloride | Primary Amine | Sulfonamide formation | Adds hydrophobicity & aromatic ring. Greatly enhances ESI+ signal. | Slower reaction. Requires pH control (pH 9-10). |

| FMOC-Cl | Primary Amine | Carbamate formation | High UV and MS response. Retains well on C18. | FMOC-OH byproduct can interfere. |

Recommended Protocol: Butanolysis (The "Gold Standard" for Amino Acids)

-

Evaporate sample to dryness.

-

Add 100

L of 3N HCl in n-Butanol. -

Incubate at 60°C for 15-30 mins.

-

Evaporate to dryness.

-

Reconstitute in Mobile Phase.

-

Result: Analyte mass shifts by +56 Da (Butyl group). Polarity decreases significantly.

-

Module 4: Matrix Effects & Sample Prep

Q: My internal standard response varies wildly between samples.

The Root Cause: If you are using protein precipitation (PPT) with Methanol/Acetonitrile, you are leaving behind phospholipids. These elute continuously and cause ion suppression.

The Solution: Solid Phase Extraction (SPE) For a zwitterion, Mixed-Mode Cation Exchange (MCX) is the most robust cleanup.

MCX Extraction Workflow:

Caption: Mixed-Mode Cation Exchange (MCX) removes neutral interferences (lipids) and locks the analyte via charge interaction.

Why MCX?

-

Load (pH < 3): The amino group is protonated (

). It binds to the sulfonate groups on the sorbent. -

Wash (MeOH): Removes neutral lipids and hydrophobic interferences while the analyte stays locked by charge.

-

Elute (High pH): Adding Ammonia deprotonates the amino group (

), breaking the ionic bond and releasing the analyte.

References

-

FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2018).[4] Bioanalytical Method Validation Guidance for Industry.[Link]

-

HILIC Mechanism & Application. McCalley, D. V. (2017).[2][5] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

-

Matrix Effects in LC-MS. Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[2][6][7][8] [Link]

-

Amino Acid Analysis by MS. Kaspar, H., Dettmer, K., Gronwald, W., & Oefner, P. J. (2008). Advances in amino acid analysis.[6] Analytical and Bioanalytical Chemistry.[2][6][7][8][9][10] [Link]

Sources

- 1. waters.com [waters.com]

- 2. agilent.com [agilent.com]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. 2,5-Diamino-2-(aminomethyl)pentanoic acid | C6H15N3O2 | CID 46850201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pentanoic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

Overcoming poor signal in NMR for 2-(Aminomethyl)pentanoic acid

Technical Support Center: NMR Signal Optimization for Zwitterionic Scaffolds Subject: 2-(Aminomethyl)pentanoic Acid (2-AMPA) Signal Enhancement Ticket ID: NMR-OPT-2AMPA[1]

Introduction: The "Zwitterion Trap"

Welcome to the Signal Optimization Hub. You are likely here because your NMR spectrum for 2-(Aminomethyl)pentanoic acid looks like "mud"—broad peaks, missing protons, or a baseline that looks like a seismograph during an earthquake.

As a Senior Application Scientist, I see this frequently with

This guide abandons generic advice. We will treat your sample as a dynamic system, optimizing Solubility , Exchange Rates , and Relaxation Physics .

Part 1: The Diagnostic Phase (Troubleshooting FAQs)

Q1: I dissolved the sample in CDCl₃, but I see almost no signal, just noise and solvent. Why?

The Diagnosis: Solubility Failure.

Zwitterions are effectively salts. They are insoluble in non-polar solvents like Chloroform (

The Fix:

-

Switch Solvent: Use Deuterium Oxide (

) or DMSO-d6 .[1] -

The "Shift" Trick: If you must use organic solvents (e.g., for extraction checks), you must break the zwitterion. Add 2 equivalents of TFA-d (Trifluoroacetic acid-d) to protonate the carboxylate, making the molecule soluble in

or

Q2: In , my aliphatic peaks are there, but the and protons are completely gone.

The Diagnosis: Deuterium Exchange.

In

The Fix:

-

For Structural Proof: If you need to see the exchangeable protons, you cannot use

. Switch to DMSO-d6 . -

Dryness is Critical: Use a fresh ampoule of DMSO-d6.[1] Even trace water in DMSO will catalyze the exchange and broaden these peaks back into the baseline.

Q3: My peaks are incredibly broad, even in .

The Diagnosis: Intermediate Exchange Rate.

At neutral pH (approx. pH 6-7 for zwitterions), the amine protons are exchanging at an "intermediate" rate on the NMR timescale. This causes massive line broadening, sometimes affecting the neighboring

The Fix: pH Adjustment. Push the equilibrium to a "fast exchange" or "slow exchange" limit.

-

Acidify: Add 1-2 drops of

(or TFA-d).[1] This protonates the amine fully ( -

Basify: Add 1-2 drops of

.[1] This deprotonates the amine (

Part 2: Experimental Workflows (Decision Logic)

Workflow 1: Solvent & Additive Selection Tree

Caption: Decision matrix for solvent selection based on analytical goals. Blue nodes indicate starting state; Yellow nodes indicate primary solvent choice.[1]

Part 3: Advanced Acquisition Parameters

If solubility is optimized but Signal-to-Noise Ratio (SNR) remains low, the issue is likely Relaxation Physics .

The T1 Relaxation Problem

The pentyl chain in 2-AMPA has high mobility (short correlation time,

The Protocol:

-

Pulse Sequence: t1ir (Bruker) or T1_meas (Varian/Agilent).[1]

-

List of Delays (

): Set a variable delay list: 0.01, 0.05, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 seconds. -

Acquire: Run the experiment. You will see peaks start inverted (negative), pass through zero (null point), and become positive.

-

Calculation: The Null Point (

) relates to -

Optimization: Set your Relaxation Delay (

) for standard 1H NMR to

Data Summary: Typical Parameters for 2-AMPA

| Parameter | Standard Setting | Optimized for 2-AMPA | Reason |

| Solvent | CDCl₃ | D₂O + NaOD | Solubilizes zwitterion; breaks aggregates.[1][2] |

| Relaxation Delay (d1) | 1.0 sec | 5.0 - 7.0 sec | Aliphatic tails relax slowly; prevents saturation.[1][2] |

| Pulse Angle | 30° (zg30) | 90° (zg) | Maximizes signal per scan (requires long d1).[1][2] |

| Scans (ns) | 16 | 64 or 128 | Signal averages out noise ( |

| Window Function | EM (0.3 Hz) | EM (0.5 - 1.0 Hz) | Slightly higher broadening suppresses noise.[1][2] |

Part 4: Water Suppression (If using D₂O)

In

Do NOT use standard Presaturation (zgpr) if possible. Presaturation irradiates the water signal continuously. However, if your 2-AMPA amine protons are exchanging with water, presaturating water will also "bleach" your amine signals and potentially the alpha-protons via Saturation Transfer .

Recommended Sequence: Excitation Sculpting (zgesgp)

-

Mechanism: Uses gradients and selective pulses to "sculpt" the water peak away without saturating the global exchange network.

-

Benefit: Preserves the intensity of protons that are spatially close to or exchanging with water.

-

Setup:

-

Select zgesgp from the pulse program list.

-

Center the transmitter offset (O1) exactly on the water peak.

-

Run getprosol (Bruker) to set gradient pulses.

-

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] (Chapter 2: Optimizing Sensitivity).

-

Reich, H. J. (2024). Structure Determination Using NMR: Relaxation and T1 Measurements. University of Wisconsin-Madison.[1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Amino Acid Solvation Effects).

-

Bruker BioSpin. (2023). TopSpin User Manual: Water Suppression Techniques. (Referencing zgesgp vs zgpr protocols).

Sources

Preventing degradation of 2-(Aminomethyl)pentanoic acid in cell culture

The following technical guide is designed for researchers observing instability or loss of 2-(Aminomethyl)pentanoic acid (also chemically known as 2-propyl-

Critical Diagnostic: Identify Your Molecule

Before proceeding, ensure you are working with CAS 104883-53-6 (2-propyl-3-aminopropanoic acid).

-

Structure: A pentanoic acid backbone with an aminomethyl (

) group at position 2.[1] -

Class: This is a

-amino acid derivative (specifically a propyl-substituted -

-Lactam Risk: Low. Unlike

-

Primary Risk: Enzymatic Oxidative Deamination (The "Serum Effect").

⚠️ CRITICAL WARNING: Do not confuse this molecule with AMPA (2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid), the glutamate receptor agonist. This guide applies strictly to the aliphatic amino acid derivative.

The Core Mechanism: Why is it Disappearing?

The most frequent cause of degradation for primary amines like 2-(Aminomethyl)pentanoic acid in cell culture is Bovine Serum Amine Oxidase (BSAO) , also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) or VAP-1.

The Pathway of Destruction:

Standard Fetal Bovine Serum (FBS) contains high levels of copper-containing amine oxidases. These enzymes attack the primary amine group (

-

Step 1: The enzyme oxidizes the amine to an imine.

-

Step 2: Hydrolysis releases Ammonia (

) , Hydrogen Peroxide ( -

Consequence:

-

Loss of Compound: Your HPLC peak for the parent drug disappears.

-

Cytotoxicity: The generated aldehyde and

are highly toxic to cells, often leading to false-positive "drug toxicity" results.

-

Visualizing the Degradation Pathway

The following diagram illustrates the enzymatic attack mechanism in serum-supplemented media.

Figure 1: Mechanism of oxidative deamination by serum amine oxidases found in FBS.

Troubleshooting Guide (FAQ)

Q1: My compound is stable in PBS, but degrades in Media + 10% FBS. Is it the pH?

Answer: No, it is likely enzymatic.

If the compound is stable in PBS (pH 7.4) but degrades in media, the culprit is a protein component.

-

Test: Incubate the compound in media with Heat-Inactivated (HI) FBS vs. Standard FBS. Note that some amine oxidases are heat-stable; chemical inhibition is a more definitive test.

Q2: I see a mass shift of -17 or -18 Da. Is this lactamization?

Answer: It is possible but rare.

A loss of 18 Da (

-

More Likely: If you see a mass shift of -1 Da (loss of 2H, gain of O? No, -NH2 to =O is -16 + 15 = -1).

-

Aldehyde Formation: Conversion of

(Mass 30) to -

Hydrated Aldehyde: In water, the aldehyde may exist as a gem-diol, adding water back.

-

Check: Use LC-MS/MS to look for the aldehyde metabolite (2-formylpentanoic acid).

Q3: How do I stop the degradation?

Answer: You have three options, ranked by efficacy:

-

Chemical Inhibition (Recommended): Add Aminoguanidine (1 mM) or Semicarbazide to the culture. These are specific inhibitors of SSAO.

-

Serum-Free Media: Switch to a chemically defined, serum-free media (e.g., CHO-S-SFM) to eliminate the enzyme source entirely.

-

Heat Inactivation: Heat FBS to 56°C for 30 minutes. Note: This reduces but may not completely eliminate all amine oxidase activity.

Experimental Protocols

Protocol A: Confirmation of Amine Oxidase Activity

Use this protocol to confirm if FBS is the cause of your instability.

| Step | Action | Notes |

| 1 | Prepare 3 conditions in culture tubes (No Cells). | A: Media Only (Control)B: Media + 10% FBSC: Media + 10% FBS + 1 mM Aminoguanidine |

| 2 | Spike test compound. | Add 2-(Aminomethyl)pentanoic acid to a final conc. of 10 µM. |

| 3 | Incubate. | 37°C, 5% CO2 for 24 hours. |

| 4 | Harvest. | Collect 100 µL aliquots at T=0, T=4h, T=24h. |

| 5 | Quench. | Add 300 µL Acetonitrile (precipitate proteins). Centrifuge 10,000xg for 5 min. |

| 6 | Analyze. | Inject supernatant into LC-MS. |

| Result | Interpretation | If B degrades but C is stable, the cause is SSAO. |

Protocol B: Media Preparation for Stability

If you must use serum, use this formulation to protect primary amines.

-

Base Media: DMEM or RPMI 1640.

-

Serum: 10% Heat-Inactivated FBS (56°C, 30 min).

-

Inhibitor: Add Aminoguanidine hemisulfate (Sigma) to a final concentration of 100 µM - 1 mM .

-

Note: Aminoguanidine is generally non-toxic to cells at <1 mM, but perform a viability control with your specific cell line.

-

Alternative: If Aminoguanidine interferes with your specific assay, use Semicarbazide (100 µM), though it is more cytotoxic.

-

Decision Tree for Stability Optimization

Figure 2: Diagnostic workflow for identifying the cause of instability.

References

-

Lizcano, J. M., et al. (1994).[3] Several aspects on the amine oxidation by semicarbazide-sensitive amine oxidase (SSAO) from bovine lung. Journal of Neural Transmission, 41, 415-420.[3] [Link]

- Yu, P. H., & Zuo, D. M. (1996). Oxidative deamination of aliphatic amines by semicarbazide-sensitive amine oxidase. Biochemical Pharmacology, 52(8), 1227-1234. (Foundational text on primary amine instability in FBS).

-

Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. Glen Research Technical Bulletins. Retrieved October 26, 2023, from [Link]

Sources

Validation & Comparative

2-(Aminomethyl)pentanoic acid vs pregabalin mechanism of action

A Comparative Guide to the

Mechanistic Actions of Pregabalin and its Structural Analog, 2-(Aminomethyl)pentanoic acid

This guide provides an in-depth comparison of the mechanisms of action of the established therapeutic agent pregabalin and its simpler structural analog, 2-(aminomethyl)pentanoic acid. Designed for researchers in pharmacology and drug development, this document moves beyond surface-level descriptions to explore the critical structure-activity relationships that define their distinct pharmacological profiles. We will dissect their molecular interactions, downstream cellular consequences, and the experimental methodologies required to validate these mechanisms.

Introduction: The Significance of Structure in Gabapentinoid Function

Pregabalin, ((S)-3-(aminomethyl)-5-methylhexanoic acid), is a cornerstone therapeutic for neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Despite its structural resemblance to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its mechanism of action does not involve direct interaction with GABA receptors.[3] Instead, pregabalin and other gabapentinoids exert their effects through high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[2][4][5]

This guide contrasts the well-documented action of pregabalin with 2-(aminomethyl)pentanoic acid. As a foundational analog, 2-(aminomethyl)pentanoic acid lacks the critical isobutyl group that characterizes pregabalin. This structural distinction is paramount, as it provides a classic case study in structure-activity relationships (SAR), illustrating how specific chemical motifs can dramatically enhance binding affinity and confer therapeutic efficacy. Understanding these differences is crucial for the rational design of novel therapeutics targeting the α2δ-1 subunit.

Part 1: Molecular Target Interaction and Binding Affinity

The primary molecular target for pregabalin is the α2δ-1 protein, an auxiliary subunit that modulates the function and trafficking of high voltage-activated calcium channels.[4][6] The binding of pregabalin to this subunit is highly specific and stereoselective.

Pregabalin's Interaction with α2δ-1: Pregabalin's therapeutic effects are mediated by its selective binding to the α2δ-1 and α2δ-2 subunits of VGCCs.[3][7] This interaction does not directly block the calcium channel pore but instead modulates the channel's function and trafficking.[3] Specifically, pregabalin binding is thought to reduce the anterograde trafficking of α2δ-1 subunits from the dorsal root ganglia to presynaptic terminals.[8] This leads to a decrease in the density of functional calcium channels at the presynaptic membrane, resulting in reduced calcium influx upon neuronal depolarization.[7] Consequently, the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P is diminished.[2][3] This reduction in neurotransmitter release is believed to be the core mechanism behind pregabalin's analgesic, anticonvulsant, and anxiolytic properties.[2][4]

The Role of the Isobutyl Group: The (S)-enantiomer of pregabalin, with its isobutyl group, fits snugly into a specific binding pocket on the α2δ-1 subunit.[9] This interaction is crucial for its high binding affinity. Studies with mutant mice, where a key arginine residue (R217A) in the α2δ-1 subunit is altered, show a significant reduction in pregabalin binding and a complete loss of its analgesic efficacy, conclusively demonstrating that this interaction is essential for its therapeutic action.[1][4]

2-(Aminomethyl)pentanoic acid: A Structural Hypothesis: 2-(Aminomethyl)pentanoic acid represents a simplified scaffold of pregabalin. While it retains the core aminomethyl and pentanoic acid moieties, it lacks the 5-methylhexanoic (isobutyl) side chain. Based on extensive SAR studies of gabapentinoids, this omission is predicted to drastically reduce its binding affinity for the α2δ-1 subunit.[10][11] The hydrophobic isobutyl group is critical for engaging with the binding pocket on the α2δ-1 protein; its absence in 2-(aminomethyl)pentanoic acid would likely result in a significantly weaker interaction, rendering it pharmacologically less active, if at all, through this mechanism.

Quantitative Comparison of Binding Affinities

The table below summarizes the binding affinities of pregabalin and related compounds for the α2δ-1 subunit. Data for 2-(aminomethyl)pentanoic acid is not widely available, reflecting its status as a research chemical rather than a therapeutic agent. However, the affinity of related simple amino acids that are endogenous ligands provides context for its likely low affinity.

| Compound | Target | Binding Affinity (IC50 / Ki) | Source |

| Pregabalin | α2δ-1 Subunit | ~30-100 nM (IC50) | [3][10] |

| Gabapentin | α2δ-1 Subunit | ~140 nM (IC50) | [10][12] |

| L-isoleucine | α2δ-1 Subunit | 71 nM (IC50) | [3] |

| (R)-Pregabalin | α2δ-1 Subunit | >10,000 nM (Low Affinity) | [4] |

| 2-(Aminomethyl)pentanoic acid | α2δ-1 Subunit | Predicted to be in the high micromolar to millimolar range | Hypothesized |

Part 2: Downstream Cellular and Systemic Effects

The binding event at the α2δ-1 subunit initiates a cascade of cellular changes that culminate in the therapeutic effects of pregabalin.

Pregabalin's Downstream Pathway:

-

Binding to α2δ-1: Pregabalin binds to the α2δ-1 subunit of VGCCs located on presynaptic neurons.[6]

-

Modulation of Channel Trafficking: This binding interferes with the normal trafficking and insertion of calcium channels into the presynaptic membrane, particularly under conditions of neuronal hyperexcitability.[3][8]

-

Reduced Calcium Influx: The decreased density of functional presynaptic calcium channels leads to a reduction in calcium influx during an action potential.[7]

-

Decreased Neurotransmitter Release: Reduced intracellular calcium concentration curtails the release of excitatory neurotransmitters like glutamate and substance P.[2][3]

-

Attenuation of Neuronal Hyperexcitability: The overall effect is a dampening of synaptic transmission, which alleviates neuropathic pain, reduces seizure propagation, and lessens anxiety.[2][4]

Predicted Effects of 2-(Aminomethyl)pentanoic acid: Given its predicted low affinity for the α2δ-1 subunit, 2-(aminomethyl)pentanoic acid is not expected to significantly modulate calcium channel trafficking or neurotransmitter release via this mechanism. Any biological activity it might possess would likely stem from other, as-yet-unidentified targets or from weak, non-specific interactions.

Mechanism of Action Diagram

Caption: Pregabalin's mechanism of action at the presynaptic terminal.

Part 3: Experimental Validation Protocols

The mechanistic claims for any compound must be substantiated by rigorous experimental data. Below are detailed protocols for key assays used to characterize the interaction of ligands with the α2δ-1 subunit.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the binding affinity of a test compound (e.g., 2-(aminomethyl)pentanoic acid) by measuring its ability to displace a known radiolabeled ligand (e.g., [³H]-gabapentin or a fluorinated derivative) from the α2δ-1 subunit.[10][13][14]

Objective: To determine the inhibitory constant (Ki) of a test compound for the α2δ-1 subunit.

Materials:

-

Tissue homogenate rich in α2δ-1 (e.g., porcine or rat brain/spinal cord membranes).[13]

-

Test compounds: Pregabalin (positive control), 2-(aminomethyl)pentanoic acid.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl.

-

96-well filter plates (e.g., GF/C filters presoaked in polyethylenimine).

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer and store at -80°C. On the day of the assay, thaw and resuspend the membrane pellet in the final assay binding buffer.[16]

-

Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

150 µL of membrane preparation (typically 50-120 µg of protein).

-

50 µL of the competing test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻³ M).

-

50 µL of radioligand at a fixed concentration (near its Kd value).

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation to reach binding equilibrium.[16]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked GF/C filter plate. This separates bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[16]

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the functional effect of a compound on the activity of voltage-gated calcium channels in living cells.

Objective: To assess whether a compound modulates calcium currents (I_Ca) in neurons expressing α2δ-1 containing VGCCs.

Materials:

-

Primary cultured neurons (e.g., dorsal root ganglion neurons) or a cell line expressing recombinant VGCCs (including α1, β, and α2δ-1 subunits).

-

Patch-clamp rig with amplifier, digitizer, and microscope.

-

Glass micropipettes (2-5 MΩ resistance).

-

External solution (in mM): 140 TEA-Cl, 10 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4. (Barium is often used to enhance current and block K⁺ channels).

-

Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy.

-

Pipette Pulling: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller.

-

Establish Whole-Cell Configuration: Under microscopic guidance, approach a cell with the micropipette filled with internal solution. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane. Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

-

Voltage Protocol: Clamp the cell's membrane potential at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to 0 mV for 100 ms) to elicit calcium channel opening and record the resulting inward Ba²⁺ currents.

-

Drug Application: After recording stable baseline currents, perfuse the external solution containing the test compound (e.g., 10 µM pregabalin) onto the cell.

-

Record Drug Effect: Repeat the voltage-step protocol during and after drug application to measure any changes in the peak current amplitude or channel kinetics.[17]

-

Data Analysis: Measure the peak inward current before and after drug application. A significant reduction in current amplitude indicates an inhibitory effect on VGCC function.

Experimental Workflow Diagram

Caption: Workflow for determining binding affinity and functional effects.

Conclusion

The comparison between pregabalin and 2-(aminomethyl)pentanoic acid provides a compelling illustration of the principles of rational drug design. Pregabalin's clinical efficacy is inextricably linked to the high-affinity interaction between its isobutyl group and a specific binding pocket on the α2δ-1 subunit of voltage-gated calcium channels. This precise structural complementarity drives the downstream modulation of calcium channel trafficking and the subsequent reduction in excitatory neurotransmitter release.

Conversely, the simpler analog, 2-(aminomethyl)pentanoic acid, is predicted to have negligible affinity for this target due to the absence of this critical structural motif. This guide underscores that while both molecules are GABA analogs, it is the nuanced, specific interactions with non-GABAergic targets that define the therapeutic profile of modern gabapentinoids. The experimental protocols detailed herein provide the framework for researchers to validate these mechanisms and to guide the discovery of future neurological therapeutics.

References

-

Wikipedia. Pregabalin. [Link]

-

Michell, J., et al. (2006). Pregabalin action at a model synapse: binding to presynaptic calcium channel alpha2-delta subunit reduces neurotransmission in mice. PubMed. [Link]

-

Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: The calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. ResearchGate. [Link]

-

Kuk, K., et al. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. PubMed. [Link]

-

Bauer, C. S., et al. (2009). The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin. Journal of Neuroscience. [Link]

-

Li, G., et al. (2011). Pregabalin is a potent and selective ligand for alpha(2)delta-1 and alpha(2)delta-2 calcium channel subunits. ResearchGate. [Link]

-

Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. PubMed Central. [Link]

-

Bryans, J. S., et al. (2007). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. PubMed. [Link]

-

Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. PubMed. [Link]

-

Kuk, K., et al. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. PubMed Central. [Link]

-

Urbina-Casanova, R., et al. (2019). Pregabalin Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels. PubMed Central. [Link]

-

Kuk, K., et al. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. bioRxiv. [Link]

-